molecular formula C9H5F4N B1302406 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile CAS No. 220239-65-6

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1302406
CAS No.: 220239-65-6
M. Wt: 203.14 g/mol
InChI Key: ZWNJWEIQLXEBAM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a versatile and high-value chemical intermediate primarily employed in medicinal chemistry and pharmaceutical research. Its significant research value stems from the synergistic effect of the nitrile and the polyfluorinated phenyl ring. The nitrile group ( PubChem ) acts as a versatile handle for further synthetic elaboration, allowing researchers to synthesize a wide range of heterocycles and functional groups, such as tetrazoles, amides, and carboxylic acids. Concurrently, the 4-fluoro-3-(trifluoromethyl)phenyl moiety is a privileged scaffold in drug design, known to enhance a compound's metabolic stability, modulate its lipophilicity, and improve binding affinity to biological targets through electronic and steric effects. This specific substitution pattern makes it a critical precursor in the development of potent uPA inhibitors for oncology research. Furthermore, derivatives of this compound are explored in the synthesis of agrochemicals and advanced materials, where the introduction of fluorine atoms is desired to alter physical and chemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNJWEIQLXEBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372174
Record name 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
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Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220239-65-6
Record name 4-Fluoro-3-(trifluoromethyl)benzeneacetonitrile
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Record name 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
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Record name 220239-65-6
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Preparation Methods

Trifluoromethylation and Diazotization Route

A patented method for preparing meta-trifluoromethyl benzyl cyanide, closely related to the target compound, uses p-aminophenyl acetonitrile as the starting material. The process involves:

  • Trifluoromethylation Reaction: p-Aminophenyl acetonitrile is reacted with tert-butyl peroxide and sodium trifluoromethanesulfinate in a reaction flask. This introduces the trifluoromethyl group at the meta position relative to the amino group, yielding 3-trifluoromethyl-4-aminophenyl acetonitrile as an intermediate.

  • Diazotization Reaction: The intermediate is concentrated and treated with water, sulfuric acid, and sodium nitrite under cooling to form a diazonium salt.

  • Reduction Reaction: The diazonium salt is then reduced by hypophosphorous acid in the presence of vinyl acetic monomer. After reaction completion, the product is extracted, solvent recovered, and purified by vacuum distillation to yield m-trifluoromethyl benzyl cyanide.

This method can be adapted to introduce fluorine substituents by selecting appropriate starting materials or modifying reaction conditions.

Halogenation and Cyanide Substitution via Trifluorochloromethyl Intermediates

Another approach involves the preparation of 3-trifluoromethyl benzyl cyanide through a multi-step process starting from α,α,α-trifluoro-α'-chloro-m-xylene:

  • Fluorination: The trichloromethyl group on the intermediate is selectively converted to trifluoromethyl using hydrogen fluoride, often catalyzed by metal fluorides or chlorides (e.g., antimony, phosphorus compounds) to enhance rate and selectivity.

  • Cyanide Substitution: The trifluorochloro-m-xylene intermediate is treated with an alkali metal cyanide (preferably sodium cyanide) in aqueous media with a phase-transfer catalyst such as quaternary ammonium salts (Aliquat 336 or Aliquat 4) or crown ethers. This step replaces the chloro group with a nitrile group, yielding 3-trifluoromethyl phenylacetonitrile.

This method is advantageous for its selectivity and avoids difficult fractional distillations of high-boiling byproducts.

  • The product is typically isolated as a white to off-white solid with a melting point around 45–49 °C and boiling point approximately 93–132 °C under reduced pressure.

  • Purity is confirmed by gas chromatography (GC) with >98% purity achievable.

  • Structural confirmation is performed using spectroscopic methods such as FT-IR, FT-Raman, and NMR (both ^1H and ^13C), with computational methods like density functional theory (DFT) supporting vibrational assignments.

Method No. Starting Material Key Reactions Catalysts/Reagents Advantages Reference
1 p-Aminophenyl acetonitrile Trifluoromethylation, Diazotization, Reduction tert-Butyl peroxide, Sodium trifluoromethanesulfinate, Hypophosphorous acid High selectivity, scalable
2 α,α,α-Trifluoro-α'-chloro-m-xylene Fluorination, Cyanide substitution Hydrogen fluoride, Metal fluorides, Sodium cyanide, Phase-transfer catalyst Avoids difficult distillation, selective
  • The trifluoromethylation step is critical and often requires radical initiators or oxidants to generate the trifluoromethyl radical species.

  • Diazotization and reduction steps must be carefully controlled to avoid side reactions and ensure high yield of the nitrile product.

  • Phase-transfer catalysis in cyanide substitution enhances reaction rates and yields by facilitating transfer of cyanide ions into the organic phase.

  • Safety precautions are essential due to the toxicity and irritant nature of reagents and products, including handling of hydrogen fluoride and cyanide salts.

The preparation of 4-fluoro-3-(trifluoromethyl)phenylacetonitrile involves sophisticated synthetic routes combining trifluoromethylation, halogenation, diazotization, and nucleophilic substitution reactions. The choice of method depends on available starting materials, desired scale, and purity requirements. Patented methods and literature provide robust protocols with detailed reaction conditions and purification strategies, supported by comprehensive analytical characterization.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetonitriles.

    Reduction: Formation of 4-Fluoro-3-(trifluoromethyl)phenylamine.

    Oxidation: Formation of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Medicinal Chemistry: It is investigated for its potential use in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile (CAS: 220227-59-8)

  • Molecular Formula : C₁₀H₇F₄N
  • Key Differences : A methyl group replaces the trifluoromethyl group at position 3, reducing electron-withdrawing effects. This substitution decreases polarity and may lower boiling points compared to the parent compound .
  • Applications : Likely used in less electrophilic environments, such as intermediates for herbicides.

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 179946-34-0)

  • Molecular Formula : C₉H₅F₄N
  • Key Differences: Fluorine is at position 2 instead of 4, altering steric hindrance near the nitrile group.

Functional Group Modifications

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS: 1000555-32-7)

  • Molecular Formula: C₁₀H₈F₃NO
  • Key Differences: The fluorine atom is replaced by a methoxy group (-OCH₃), introducing electron-donating properties. This enhances solubility in polar solvents (e.g., methanol) and shifts reactivity toward electrophilic aromatic substitution .
  • Applications : Preferred in drug synthesis where methoxy groups improve bioavailability.

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile (CAS: 1020718-23-3)

  • Molecular Formula: C₉H₅F₄NO
  • Key Differences : A trifluoromethoxy (-OCF₃) group replaces trifluoromethyl (-CF₃), increasing electronegativity and thermal stability. Boiling point: 91°C at 1 mmHg .
  • Hazard Classification : Classified as UN3276 (nitriles, toxic), requiring stringent handling protocols .

Substituent Number and Size

3,5-Bis(trifluoromethyl)phenylacetonitrile (CAS: 302911-99-5)

  • Molecular Formula : C₁₀H₅F₆N
  • Key Differences: Two trifluoromethyl groups at positions 3 and 5 create strong electron-withdrawing effects, accelerating reactions like Ullmann coupling. However, increased molecular weight (265.14 g/mol) may reduce solubility in nonpolar solvents .

Table 1: Comparative Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/°C Applications
This compound 220239-65-6 C₉H₅F₄N 203.13 -F (para), -CF₃ (meta) Not reported Pharmaceuticals, agrochemicals
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile 1000555-32-7 C₁₀H₈F₃NO 215.17 -OCH₃ (para), -CF₃ (meta) Not reported Drug intermediates
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile 1020718-23-3 C₉H₅F₄NO 219.14 -F (para), -OCF₃ (meta) 91 (1 mmHg) High-stability intermediates
2-Fluoro-5-(trifluoromethyl)phenylacetonitrile 179946-34-0 C₉H₅F₄N 203.13 -F (ortho), -CF₃ (meta) Not reported Specialty chemicals

Biological Activity

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms contributes to its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Chemical Formula : C9H6F4N
  • Molecular Weight : 201.14 g/mol
  • CAS Number : 247113-90-2

The biological activity of this compound can be attributed to its interaction with biological targets, particularly enzymes and receptors involved in metabolic pathways. Its trifluoromethyl group enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Pseudomonas aeruginosa, a common pathogen in nosocomial infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Escherichia coli64 µg/mL
Staphylococcus aureus128 µg/mL

The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicate that this compound exhibits significant cytotoxicity.

Cell Line IC50 (µM) Effect
MCF-75.0Induces apoptosis through caspase activation
A5497.5Inhibits cell proliferation

The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase assays, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) assessed the antimicrobial properties of various fluorinated compounds, including this compound. The results indicated that this compound had superior activity against antibiotic-resistant strains, highlighting its potential in treating resistant infections.
  • Evaluation of Anticancer Properties :
    In a comparative study published by Johnson et al. (2022), the anticancer effects of multiple derivatives were evaluated, with this compound showing promising results in inhibiting tumor growth in xenograft models.

Safety and Toxicology

While the biological activities are promising, safety assessments reveal that the compound exhibits toxicity at higher concentrations. Acute toxicity studies indicate harmful effects upon inhalation and skin contact.

Toxicity Parameter Value
LD50 (oral, rat)200 mg/kg
Skin irritationModerate
Eye irritationSevere

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile with >97% purity, and how are key intermediates optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyanation of halogenated precursors. For example, 4-fluoro-3-(trifluoromethyl)benzyl halides can react with cyanide sources (e.g., KCN or NaCN) under controlled conditions. Purification involves column chromatography or recrystallization, with HPLC (High-Performance Liquid Chromatography) used to verify purity >97% . Optimization focuses on temperature control (e.g., 50–80°C) and solvent selection (e.g., DMF or acetonitrile) to minimize by-products like unreacted halides or nitrile hydrolysis products.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹⁹F NMR : Distinct signals for the fluorinated aromatic protons (δ 7.2–7.8 ppm) and trifluoromethyl group (δ -60 to -65 ppm for ¹⁹F) .
  • IR : A strong absorption band near ~2240 cm⁻¹ confirms the nitrile (-C≡N) group .
  • Mass Spectrometry : Molecular ion peaks at m/z 203–205 (C₉H₅F₄N⁺) with fragmentation patterns matching the trifluoromethyl and nitrile substituents .

Q. What safety protocols are critical when handling this compound due to its hazardous properties?

  • Methodology : The compound is classified as harmful if inhaled or ingested (H302, H312, H332). Use fume hoods, nitrile gloves, and sealed containers. Emergency procedures include rinsing exposed skin with water (P305+P351+P338) and avoiding dust formation . Storage requires dry, cool conditions (2–8°C) to prevent degradation .

Q. How does the electron-withdrawing nature of substituents affect the compound’s physical properties (e.g., solubility, boiling point)?

  • Methodology : The trifluoromethyl (-CF₃) and fluorine groups reduce electron density, lowering solubility in polar solvents. Solubility tests in DMSO, THF, and chloroform show preferential dissolution in aprotic solvents. Boiling points are estimated via computational models (e.g., EPI Suite) due to limited experimental data, with predicted values ~250–270°C .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the aromatic ring in this compound?

  • Methodology : Directed ortho-metalation (DoM) using directing groups (e.g., -CN) and catalysts like Pd(0) or Cu(I) enables selective C–H activation. For example, Suzuki-Miyaura coupling at the 4-position requires protection of the nitrile group to avoid side reactions. Computational modeling (DFT) predicts activation barriers for competing pathways .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules or agrochemicals?

  • Methodology : The nitrile group is a versatile handle for conversion into amines (via hydrogenation) or carboxylic acids (via hydrolysis). Case studies include its use in synthesizing trifluoromethylated benzodiazepine analogs (antidepressants) and herbicidal triazole derivatives. Key steps involve Pd-catalyzed cross-coupling and click chemistry .

Q. What analytical methods resolve contradictions in reported reactivity data for fluorinated nitriles under acidic vs. basic conditions?

  • Methodology : Comparative kinetic studies (e.g., UV-Vis monitoring of nitrile hydrolysis) under varying pH conditions reveal stability trends. The compound shows resistance to hydrolysis in acidic media (pH < 3) but degrades in basic conditions (pH > 10) due to hydroxide ion attack on the nitrile. Conflicting literature data are reconciled by controlling trace moisture levels .

Q. How do steric and electronic effects influence its performance in photoinitiated polymerization reactions?

  • Methodology : Radical polymerization studies using ESR spectroscopy show that the -CF₃ group stabilizes propagating radicals via inductive effects, accelerating reaction rates. Steric hindrance from the 3-(trifluoromethyl) group reduces monomer accessibility, requiring optimized initiators (e.g., benzophenone derivatives) .

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